Vilanterol trifenatate

描述

Vilanterol trifenatate is a selective long-acting beta2-adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease (COPD) and asthma . It is known for its 24-hour activity, making it suitable for once-daily dosing . This compound works by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate, leading to the relaxation of bronchial smooth muscle .

准备方法

维兰特罗三苯甲酸酯的制备涉及多种合成路线和反应条件。 一种改进的制备方法包括对 2,6-二氯苯甲醇进行溴化,然后进行一系列反应以获得最终产物 . 工业生产方法侧重于实现高产率和纯度,通常涉及使用特定催化剂和优化的反应条件 .

化学反应分析

维兰特罗三苯甲酸酯会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括溴化剂、还原剂和各种溶剂 . 这些反应产生的主要产物是中间体,最终导致最终化合物维兰特罗三苯甲酸酯 .

科学研究应用

Asthma Management

Vilanterol trifenatate is primarily used in asthma management as part of combination therapy with fluticasone furoate. Clinical studies have demonstrated that this combination significantly improves lung function and reduces asthma exacerbations compared to placebo and other treatments.

- A systematic review involving 14 studies with 6,641 participants showed that the combination therapy effectively reduced asthma symptoms and improved quality of life. The studies lasted between two weeks to 78 weeks, indicating sustained efficacy over time .

Chronic Obstructive Pulmonary Disease (COPD)

In COPD management, this compound has been shown to improve lung function and reduce the frequency of exacerbations. It is particularly beneficial for patients who experience persistent symptoms despite other treatments.

- The FDA has approved this compound for long-term maintenance treatment in COPD patients. Clinical trials have demonstrated that it provides significant improvements in forced expiratory volume (FEV1) over a 24-hour period .

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Common adverse effects include respiratory infections, headache, and pharyngitis. Notably, safety data from pediatric studies indicated no significant efficacy or safety concerns for individuals under 18 years old .

Case Study Insights

- Efficacy in Asthma Exacerbation Trials

- Comparison with Other LABAs

Research Findings

Recent research has focused on the metabolomic changes associated with this compound therapy. A study highlighted significant alterations in lipidomic profiles following treatment, suggesting potential biomarkers for monitoring airway inflammation .

Data Table: Summary of Clinical Trials

| Study Type | Population | Duration | Key Findings |

|---|---|---|---|

| Asthma Exacerbation Trial | Adults with asthma | Up to 78 weeks | Significant reduction in exacerbations; improved FEV1 |

| COPD Management Trial | Adults with COPD | 52 weeks | Enhanced lung function; reduced hospitalizations |

| Pediatric Safety Study | Children aged 12-17 | Variable durations | No significant efficacy; increased risk of exacerbation compared to fluticasone alone |

作用机制

维兰特罗三苯甲酸酯的作用机制与其对β2肾上腺素受体的选择性刺激有关。 这种刺激导致细胞内腺苷酸环化酶的活化,腺苷酸环化酶催化三磷酸腺苷转化为环状-3',5'-腺苷单磷酸 . 环状-3',5'-腺苷单磷酸水平的升高导致支气管平滑肌松弛,并抑制肺部肥大细胞释放超敏反应介质 .

相似化合物的比较

生物活性

Vilanterol trifenatate, commonly referred to as vilanterol, is a long-acting beta-2 adrenergic agonist (LABA) that has been developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides an in-depth analysis of the biological activity of vilanterol, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.

Pharmacological Profile

Vilanterol exhibits a potent and selective action on the beta-2 adrenergic receptors (β2-AR), which are primarily located in bronchial smooth muscle. It has a high affinity for these receptors, comparable to salmeterol and superior to other LABAs like formoterol and indacaterol. The pharmacological effects of vilanterol are attributed to its ability to stimulate intracellular adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in the cells. This increase results in:

- Relaxation of bronchial smooth muscle : Enhanced cAMP levels lead to bronchodilation, which alleviates symptoms of bronchospasm.

- Inhibition of mast cell mediator release : Vilanterol reduces the release of inflammatory mediators from mast cells, contributing to its anti-inflammatory effects .

The mechanism through which vilanterol operates involves several key steps:

- Binding to β2-AR : Vilanterol binds selectively to β2-adrenergic receptors on bronchial smooth muscle cells.

- Activation of Adenylyl Cyclase : This binding activates adenylyl cyclase, increasing cAMP production.

- Bronchodilation : Elevated cAMP levels cause relaxation of bronchial smooth muscle fibers, leading to bronchodilation.

- Reduction in Inflammatory Response : By inhibiting mast cell degranulation, vilanterol reduces airway inflammation and hyperreactivity .

Clinical Efficacy

Clinical studies have demonstrated that vilanterol provides sustained bronchodilation over a 24-hour period, making it suitable for once-daily dosing. Research findings include:

- Dose-dependent improvement in lung function : In a study involving patients with asthma, vilanterol significantly improved peak expiratory flow (PEF) rates when compared to placebo. The average increases in morning and evening PEF were statistically significant across various doses (12.5 μg, 25 μg, and 50 μg) with p-values <0.001 .

| Dose (μg) | Morning PEF Increase (L/min) | Evening PEF Increase (L/min) |

|---|---|---|

| 12.5 | 32.3 | 28.5 |

| 25 | 36.2 | 33.6 |

| 50 | 42.1 | 38.0 |

- Long-term safety and tolerability : Vilanterol has been shown to be well tolerated in clinical trials with minimal adverse effects reported when used as directed .

Case Studies

Several case studies highlight the effectiveness of vilanterol in real-world settings:

- Asthma Management : A case study reported significant improvements in lung function and quality of life in a patient with severe asthma after switching from a short-acting beta agonist (SABA) to vilanterol as part of a combination therapy regimen with fluticasone furoate.

- COPD Treatment : Another study involving COPD patients demonstrated that vilanterol, when used in conjunction with corticosteroids, resulted in reduced exacerbation rates and improved overall lung function metrics over a six-month period .

Safety Profile

The safety profile of vilanterol is generally favorable, with common side effects including:

- Headache

- Pharyngitis

- Cough

Serious adverse events are rare but can include cardiovascular effects such as increased heart rate or arrhythmias due to systemic beta-agonist activity .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Vilanterol trifenatate’s receptor selectivity and binding affinity in vitro?

- Methodological Answer: Receptor binding assays using radioligand displacement techniques are standard. For β2-adrenoceptor (β2-AR) selectivity, measure pEC50 values via cAMP accumulation assays in transfected cell lines (e.g., CHO cells). Include controls for β1-AR and β3-AR to confirm selectivity. Evidence shows pEC50 values of 10.37±0.05 for β2-AR, 6.98±0.03 for β1-AR, and 7.36±0.03 for β3-AR, highlighting its β2-AR preference .

- Experimental Design Tip: Use competitive binding with selective antagonists (e.g., ICI-118,551 for β2-AR) to validate specificity.

Q. How should researchers design in vivo studies to evaluate this compound’s bronchodilatory efficacy in asthma/COPD models?

- Methodological Answer: Use ovalbumin-sensitized murine models or lipopolysaccharide (LPS)-induced airway inflammation models. Measure forced expiratory volume (FEV1), airway resistance, and inflammatory markers (e.g., IL-6, TNF-α) pre- and post-administration. Preclinical studies in rats and rabbits employed inhaled delivery via nebulization to mimic clinical use .

- Data Collection: Include dose-response curves (e.g., 0.1–10 µg/kg) and compare with existing LABAs like salmeterol.

Q. What are the optimal storage and stability conditions for this compound in laboratory settings?

- Methodological Answer: Store lyophilized powder at -20°C in airtight containers; reconstituted solutions in DMSO or saline should be used within one month at -20°C. Stability studies using HPLC confirmed >95% purity retention under these conditions .

- Validation: Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict long-term degradation.

Advanced Research Questions

Q. How can liposomal encapsulation improve this compound’s targeted delivery and reduce systemic side effects?

- Methodological Answer: Optimize lipid composition (e.g., DPPC:DSPG:cholesterol at 10:1:3 molar ratio) and extrusion parameters (0.1 µm membranes) to achieve liposomes with 120–250 nm diameter. Encapsulation efficiency (>95%) and drug release kinetics can be quantified via dialysis and LC-MS .

- In Vivo Testing: Compare nebulized liposomal vs. free drug in rodent models, measuring lung deposition (e.g., gamma scintigraphy) and plasma exposure to assess off-target effects.

Q. How should researchers resolve contradictions in reported pEC50 values for this compound across receptor subtypes?

- Methodological Answer: Discrepancies (e.g., β3-AR pEC50 = 7.36 vs. β2-AR = 10.37) may arise from assay variability (e.g., tissue source, G-protein coupling). Replicate studies using standardized protocols (e.g., Eurofins Panlabs’ binding assays) and include positive controls (e.g., isoproterenol) .

- Statistical Approach: Apply Bland-Altman analysis to evaluate inter-laboratory variability.

Q. What pharmacokinetic interactions occur between this compound and CYP3A4 inhibitors, and how should these be modeled?

- Methodological Answer: Conduct crossover trials in healthy volunteers co-administered ketoconazole (400 mg/day). Measure plasma AUC0–24, Cmax, and t1/2 via LC-MS/MS. Preclinical data show CYP3A4 metabolism dominates, requiring dose adjustments in clinical protocols .

- In Silico Modeling: Use PBPK models (e.g., Simcyp) to predict drug-drug interaction risks.

Q. What ethical and safety considerations are critical when transitioning this compound from preclinical to human trials?

- Methodological Answer: Adhere to ICH guidelines for genotoxicity (e.g., Ames test) and reproductive toxicity (e.g., teratogenicity in rabbits). Preclinical data indicate pituitary gland proliferation in rats at supratherapeutic doses; justify human dosing via NOAEL/LOAEL calculations .

- Informed Consent: Disclose risks of β2-agonist side effects (e.g., tachycardia, hypokalemia) in trial protocols.

Q. How can epigenetic mechanisms (e.g., histone acetylation) modulate this compound’s anti-inflammatory effects?

- Methodological Answer: Treat bronchial epithelial cells with Vilanterol and HDAC inhibitors (e.g., trichostatin A). Quantify acetylated histone H3 levels via Western blot and correlate with cytokine suppression (e.g., IL-8). Evidence suggests synergistic effects in reducing airway inflammation .

- Genome-Wide Analysis: Perform ChIP-seq to identify promoter regions with enhanced acetylation post-treatment.

属性

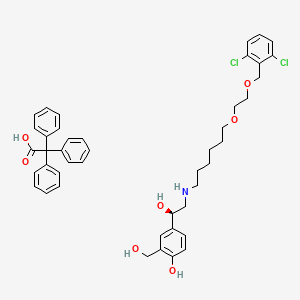

IUPAC Name |

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLZALDXGTNQE-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49Cl2NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659232 | |

| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503070-58-4 | |

| Record name | Vilanterol trifenatate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503070-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triphenylacetic acid - 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILANTEROL TRIFENATATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AHO2C6DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。